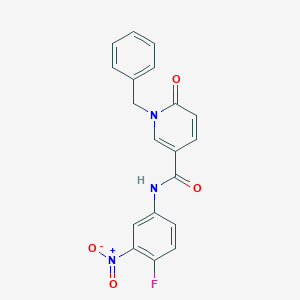
1-benzyl-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Descripción
1-Benzyl-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a dihydropyridine carboxamide derivative featuring a benzyl group at the N1 position and a 4-fluoro-3-nitrophenyl substituent at the carboxamide nitrogen. Its molecular formula is C₂₀H₁₅FN₃O₄, with a molecular weight of 388.35 g/mol (calculated from ). The compound’s structure combines a rigid dihydropyridinone core with aromatic substituents, which are critical for modulating biological activity and physicochemical properties.
Propiedades
IUPAC Name |
1-benzyl-N-(4-fluoro-3-nitrophenyl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O4/c20-16-8-7-15(10-17(16)23(26)27)21-19(25)14-6-9-18(24)22(12-14)11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCKDQQNPURFPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-benzyl-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound belonging to the dihydropyridine class, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various models, and related research findings.
Chemical Structure
The compound's structure can be represented as follows:
Dihydropyridines are known to interact with various biological targets, primarily through modulation of enzyme activity and receptor interactions. The specific interactions of this compound have not been extensively detailed in the literature; however, similar compounds have shown activity as kinase inhibitors and modulators of metabolic pathways.
Anticancer Activity
Recent studies have indicated that derivatives of dihydropyridines exhibit significant anticancer properties. For instance, a related compound demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model after oral administration . This suggests that this compound may share similar anticancer potential.
Antimicrobial Activity
Dihydropyridine derivatives have also been evaluated for antimicrobial properties. Compounds with structural similarities have shown effectiveness against various pathogens, indicating a potential for this compound in treating infections .
Study on Anticancer Properties
A study involving a series of substituted dihydropyridines highlighted their ability to inhibit cancer cell proliferation. The compound's structural modifications were shown to enhance selectivity and potency against specific cancer types .
Antimicrobial Screening
In vitro evaluations against filamentous fungi and Candida species revealed that similar compounds exhibited significant fungicidal activity. This raises the possibility that this compound could possess comparable antifungal properties .
Data Tables
| Activity Type | Compound | Model/Method | Efficacy |
|---|---|---|---|
| Anticancer | This compound | GTL-16 xenograft model | Complete tumor stasis |
| Antimicrobial | Related dihydropyridines | In vitro against fungi | Significant activity |
Comparación Con Compuestos Similares
Structural Modifications and Key Substituents
The dihydropyridine carboxamide scaffold is highly versatile, with variations in the benzyl and aryl carboxamide groups significantly altering biological and chemical properties. Below is a comparative analysis of structurally related compounds:
Electronic and Steric Effects
- Nitro vs.
- Halogen Substituents : Chloro and fluoro groups (–14) improve metabolic stability and membrane permeability but may introduce steric hindrance .
- Aromatic vs. Heteroaromatic Rings : The benzothiazole group in introduces a heterocyclic system, which could enhance π-stacking interactions in biological targets compared to purely phenyl-based analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


